Prionoid D
Overview
Description
Prionoid D is a proteinaceous infectious particle that exhibits prion-like behavior. Prionoids are proteins that propagate through a template-directed misfolding mechanism, similar to prions, but they do not necessarily transmit between individuals. This compound is involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .
Mechanism of Action
Target of Action
Prionoid D, like other prion-like proteins, primarily targets the cellular prion protein (PrP C) . The cellular prion protein is a normal protein encoded by the host genome . It plays a crucial role in the pathogenesis of prion diseases .
Mode of Action
This compound interacts with its target, the cellular prion protein, through a process known as conformational conversion . This process involves the this compound acting as an infectious template that recruits and converts the normal cellular prion protein into a pathogenic, misfolded isoform . This phenomenon of prion-like spread has also been observed in many other disease-associated proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the accumulation and propagation of misfolded proteins in the brain . This is a common pathological hallmark shared by many neurodegenerative diseases . The misfolded proteins can induce the formation of protein aggregates such as amyloid plaques and neurofibrillary tangles .
Pharmacokinetics
It is known that prion-like proteins show remarkable resistance to proteases, heat, and decontamination methods . This resistance could potentially influence the bioavailability of this compound.
Result of Action
The action of this compound results in the formation of pathological aggregates of the cellular prion protein . These aggregates are resistant to proteases and have different biochemical properties compared to the normal cellular prion protein . The accumulation of these aggregates in the brain leads to neurodegenerative disorders .
Action Environment
Environmental factors can influence the action of this compound. Additionally, strain-specific differences in efficiency of infection by natural routes of infection can also select for prion strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Prionoid D involves the expression of the prionoid protein in a suitable host system, such as bacteria or yeast. The protein is then purified using chromatographic techniques. The expression system is typically engineered to produce the prionoid protein in its misfolded form, which is essential for its prion-like properties .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified organisms. The fermentation broth is subjected to a series of purification steps, including centrifugation, filtration, and chromatography, to isolate the prionoid protein. The final product is then formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: Prionoid D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds that stabilize its misfolded structure.
Reduction: Reduction reactions can break disulfide bonds, potentially reverting this compound to its native conformation.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others, altering its properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques
Major Products: The major products of these reactions include various conformational states of this compound, each with distinct biochemical properties .
Scientific Research Applications
Prionoid D has several scientific research applications, including:
Chemistry: Used as a model to study protein misfolding and aggregation.
Biology: Helps in understanding the mechanisms of neurodegenerative diseases.
Medicine: Potential therapeutic target for diseases like Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
Comparison with Similar Compounds
Prionoid D is similar to other prion-like proteins, such as:
Amyloid beta: Involved in Alzheimer’s disease.
Tau: Associated with tauopathies.
Alpha-synuclein: Linked to Parkinson’s disease .
Uniqueness: this compound is unique in its ability to propagate misfolding without necessarily being infectious. This distinguishes it from classical prions, which are transmissible between individuals .
Properties
IUPAC Name |
8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDHGFZGVITEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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